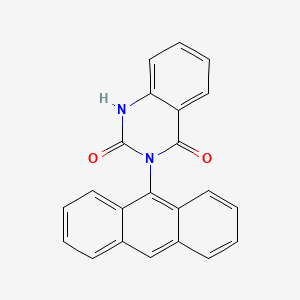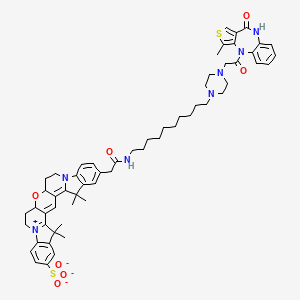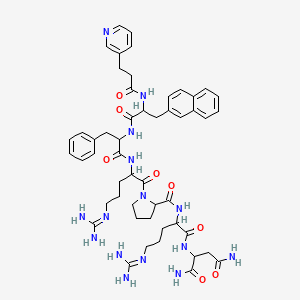
CID 5353607
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a small molecule inhibitor of protein kinase D (PKD), which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration . CID755673 has been extensively studied for its potential therapeutic applications, particularly in the context of cancer and stem cell research.
Vorbereitungsmethoden
The preparation of CID755673 involves several synthetic routes and reaction conditions. One common method includes the use of butyl lithium and a Grignard reagent to synthesize the intermediate compounds, which are then further reacted to produce the final product . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Chemischer Reaktionen
CID755673 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID755673 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of protein kinase D in various cellular processes. In biology, it has been shown to maintain the pluripotency of embryonic stem cells by inhibiting protein kinase D . In medicine, CID755673 is being investigated for its potential therapeutic applications in cancer treatment, as it can inhibit the proliferation and survival of cancer cells . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of CID755673 involves the inhibition of protein kinase D. By binding to the active site of the enzyme, CID755673 prevents the phosphorylation of downstream targets, thereby disrupting various signaling pathways involved in cell proliferation, survival, and migration . This inhibition leads to the suppression of cancer cell growth and the maintenance of stem cell pluripotency.
Vergleich Mit ähnlichen Verbindungen
CID755673 can be compared with other protein kinase D inhibitors, such as CID755673 analogs and other small molecule inhibitors. Similar compounds include CID755673 analogs, which have been modified to improve their potency and selectivity . The uniqueness of CID755673 lies in its ability to selectively inhibit protein kinase D without affecting other kinases, making it a valuable tool for studying the specific role of protein kinase D in various cellular processes .
Eigenschaften
CAS-Nummer |
105368-47-6 |
|---|---|
Molekularformel |
C23H28O6 |
Molekulargewicht |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+ |
InChI-Schlüssel |
PTOJVMZPWPAXER-BUHFOSPRSA-N |
Isomerische SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |
Kanonische SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773532.png)
![[125I]resiniferatoxin](/img/structure/B10773537.png)

![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)
![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide](/img/structure/B10773563.png)


![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)

![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)



